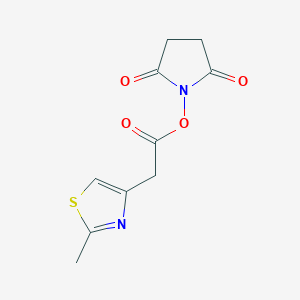
Tabex (TN)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tabex (TN) is a medicinal product primarily used for smoking cessation. The active ingredient in Tabex is cytisine, an alkaloid found in the seeds of the plant Cytisus laburnum, also known as the Golden Rain Tree. Cytisine has been used for over 40 years in Eastern Europe as an aid to help individuals quit smoking. It acts as a partial agonist of nicotinic acetylcholine receptors, which are involved in the addictive properties of nicotine .
准备方法
Synthetic Routes and Reaction Conditions: Cytisine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating cytisine from the seeds of Cytisus laburnum. The seeds are first ground and then subjected to solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, cytisine is produced in the form of solid dosage tablets. The tablets are prepared by mixing cytisine with excipients such as lactose, microcrystalline cellulose, talc, and magnesium stearate. The mixture is then compressed into tablets using direct compression or wet granulation methods. The tablets are coated to improve stability and solubility .
化学反应分析
Types of Reactions: Cytisine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cytisine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of cytisine can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cytisine can lead to the formation of N-oxide derivatives, while reduction can yield dihydrocytisine .
科学研究应用
Cytisine has a wide range of scientific research applications:
Chemistry: Cytisine is used as a model compound in studies of alkaloid chemistry and receptor binding.
Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors in various biological systems.
Medicine: Cytisine is primarily used in smoking cessation therapy. .
Industry: Cytisine is used in the pharmaceutical industry for the production of smoking cessation products
作用机制
Cytisine acts as a partial agonist of the α4β2 nicotinic acetylcholine receptors. These receptors are central to the effect of nicotine on the reward pathway and facilitate addiction. By binding to these receptors, cytisine reduces the craving for nicotine and alleviates withdrawal symptoms. It has a lower efficacy compared to nicotine, which helps in gradually reducing nicotine dependence .
相似化合物的比较
Varenicline: Like cytisine, varenicline is a partial agonist of nicotinic acetylcholine receptors. .
Nicotine Replacement Therapy: Products like nicotine patches and gums provide a controlled dose of nicotine to help reduce withdrawal symptoms and cravings
Uniqueness of Cytisine: Cytisine is unique due to its natural origin and long history of use in Eastern Europe. It is also more cost-effective compared to varenicline and other nicotine replacement therapies. Additionally, cytisine has a wider therapeutic range and a safer profile of action .
属性
IUPAC Name |
(1R,9R)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-](/img/structure/B8056025.png)
![[(1R,2S,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056035.png)
![[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056042.png)



![(2,5-dioxopyrrolidin-1-yl) 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetate](/img/structure/B8056065.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B8056084.png)
![2-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]-4-phenyl-1,3-thiazole-5-carboxylic acid](/img/structure/B8056087.png)
![n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]propan-1-amine dihydrochloride](/img/structure/B8056090.png)

![(1R,9R)-11-(2-aminoethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;dihydrochloride](/img/structure/B8056102.png)
![4-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]-3-phenylbutanoic acid](/img/structure/B8056115.png)
